molecular formula C16H25N3O5S B7001448 N-(4-ethyl-3-methoxyphenyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide

N-(4-ethyl-3-methoxyphenyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide

Cat. No.: B7001448
M. Wt: 371.5 g/mol
InChI Key: TZDFQCVGOMUCGU-UHFFFAOYSA-N
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Description

N-(4-ethyl-3-methoxyphenyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide is a synthetic organic compound It is characterized by the presence of a morpholine ring, a methanesulfonamide group, and a carboxamide group

Properties

IUPAC Name

N-(4-ethyl-3-methoxyphenyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O5S/c1-4-12-5-6-13(9-15(12)23-2)18-16(20)19-7-8-24-11-14(19)10-17-25(3,21)22/h5-6,9,14,17H,4,7-8,10-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDFQCVGOMUCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)NC(=O)N2CCOCC2CNS(=O)(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-3-methoxyphenyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 4-ethyl-3-methoxyaniline, morpholine, and methanesulfonyl chloride. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.

    Step 1: Nitration of 4-ethyl-3-methoxyaniline to introduce the nitro group.

    Step 2: Reduction of the nitro group to form the corresponding amine.

    Step 3: Reaction of the amine with methanesulfonyl chloride to form the methanesulfonamide derivative.

    Step 4: Coupling of the methanesulfonamide derivative with morpholine-4-carboxylic acid to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-3-methoxyphenyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-ethyl-3-methoxyphenyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development targeting specific enzymes or receptors.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic use.

    Chemical Research: Study of its reactivity and interaction with other chemical entities.

    Biology: Exploration of its effects on biological systems and potential as a biochemical tool.

Mechanism of Action

The mechanism of action of N-(4-ethyl-3-methoxyphenyl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-ethyl-3-methoxyphenyl)-3-

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